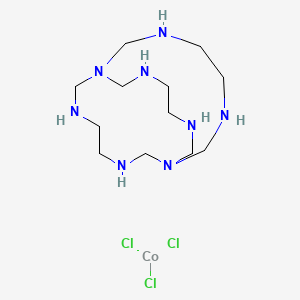

Cobalt(III) sepulchrate trichloride

Description

Significance of Encapsulating Ligands in Metal Ion Chemistry

Encapsulating ligands, also known as cryptands or cage ligands, are polydentate ligands that completely surround a metal ion. libretexts.org This encapsulation leads to several important properties:

Enhanced Stability: The chelate effect, which describes the increased stability of complexes with multidentate ligands compared to those with monodentate ligands, is maximized in cage complexes. numberanalytics.comnih.gov This results in both high thermodynamic and kinetic stability. uwa.edu.au

Kinetic Inertness: The encapsulated metal ion is sterically shielded from the surrounding environment, dramatically slowing down ligand exchange and redox reactions. wikipedia.org This allows for the study of metal ion properties in a well-defined and stable coordination sphere. wikipedia.org

Control of Metal Ion Properties: The rigid framework of the encapsulating ligand can impose a specific coordination geometry on the metal ion and influence its electronic and redox properties.

The development of encapsulating ligands has been a pivotal advancement in coordination chemistry, enabling the isolation of unusual oxidation states and the study of electron transfer processes with unprecedented control. wikipedia.org

Historical Context of Sepulchrate Ligand Development

The synthesis of cobalt(III) sepulchrate trichloride (B1173362) was first reported in 1977 by a team of researchers including I. I. Creaser, J. M. Harrowfield, A. J. Herlt, and A. M. Sargeson. uq.edu.auacs.org Their groundbreaking work, innocuously titled "A macrobicyclic nitrogen cage for metal ions," described a template synthesis where the sepulchrate ligand was assembled around a pre-existing tris(ethylenediamine)cobalt(III) ion, [Co(en)₃]³⁺. uq.edu.auresearchgate.net This method involves the reaction of the cobalt complex with formaldehyde (B43269) and ammonia (B1221849), which form the "caps" on either end of the [Co(en)₃]³⁺ core, effectively "burying" the cobalt ion, hence the name "sepulchrate." uq.edu.auresearchgate.net

This template synthesis was a significant methodological advance, demonstrating that complex, cage-like ligands could be constructed in high yield through the organizing influence of a central metal ion. uwa.edu.au

Classification within Clathrochelate Complexes

Cobalt(III) sepulchrate trichloride is classified as a clathrochelate complex. Clathrochelates are a specific type of coordination compound where a metal ion is encapsulated by a single, cage-like ligand. wikipedia.org These ligands are typically polymacrocyclic, meaning they contain more than one macrocyclic ring. wikipedia.org

The key characteristic of clathrochelates is the complete entrapment of the metal ion, distinguishing them from simpler chelate or macrocyclic complexes. wikipedia.org The synthesis of clathrochelates often involves template reactions, where the metal ion directs the formation of the encapsulating ligand around itself. nih.gov

Overview of Octaazacryptate Chemistry and its Evolution

The sepulchrate ligand is an example of an octaazacryptate, a class of cage ligands containing eight nitrogen donor atoms. Following the initial synthesis of cobalt(III) sepulchrate, the field of octaazacryptate chemistry expanded rapidly. Researchers began to modify the basic sepulchrate framework by introducing different functional groups onto the ligand.

A prominent related class of cage ligands is the sarcophagines (sar), which are hexaazabicyclo[6.6.6]icosane ligands. uwa.edu.auresearchgate.net These ligands, like sepulchrates, form exceptionally stable complexes with a variety of metal ions. uwa.edu.au The ability to remove the templating cobalt ion from these complexes has allowed for the synthesis of a wide range of other metal-sarcophagine complexes, opening up avenues for diverse applications. researchgate.net

Research Trajectories and Academic Impact of this compound

The synthesis of this compound and its derivatives has had a profound and lasting impact on the scientific community, with the initial 1977 paper being cited hundreds of times. acs.org The remarkable stability of the [Co(sep)]³⁺/²⁺ couple made it an ideal system for studying electron self-exchange reactions, a fundamental process in chemistry and biology. wikipedia.org

Research involving cobalt sepulchrate complexes has branched into several areas:

Catalysis: Cobalt(III) sepulchrate complexes have been investigated as robust and sustainable homogeneous catalysts for oxidation reactions. rsc.org

Supramolecular Chemistry: The well-defined structure and functionalizability of clathrochelates have made them valuable building blocks for the construction of larger, self-assembled supramolecular architectures. nih.gov

Bioinorganic Chemistry: The stability of these complexes has led to their exploration in biological applications, including as potential therapeutic and diagnostic agents. nih.gov

The study of this compound continues to be an active area of research, demonstrating the enduring legacy of this foundational work in coordination chemistry.

Structure

2D Structure

Properties

CAS No. |

71963-57-0 |

|---|---|

Molecular Formula |

C12H30Cl3CoN8 |

Molecular Weight |

451.7 g/mol |

IUPAC Name |

1,3,6,8,10,13,16,19-octazabicyclo[6.6.6]icosane;trichlorocobalt |

InChI |

InChI=1S/C12H30N8.3ClH.Co/c1-2-14-8-20-11-17-5-3-15-9-19(7-13-1)10-16-4-6-18-12-20;;;;/h13-18H,1-12H2;3*1H;/q;;;;+3/p-3 |

InChI Key |

OKACJAWUVWBEAR-UHFFFAOYSA-K |

SMILES |

C1CNCN2CNCCNCN(CN1)CNCCNC2.Cl[Co](Cl)Cl |

Canonical SMILES |

C1CNCN2CNCCNCN(CN1)CNCCNC2.Cl[Co](Cl)Cl |

Pictograms |

Irritant |

Origin of Product |

United States |

Synthetic Methodologies and Mechanistic Elucidation of Cobalt Iii Sepulchrate Formation

Template Synthesis Approaches Utilizing [Co(en)₃]³⁺ Precursors

The most prevalent and effective method for synthesizing cobalt(III) sepulchrate trichloride (B1173362) involves a template reaction utilizing the pre-formed tris(ethylenediamine)cobalt(III) complex, [Co(en)₃]³⁺. researchgate.netacs.org This precursor acts as a structural scaffold around which the encapsulating "sepulchrate" ligand is constructed. The fundamental principle of this approach lies in the coordination of the ethylenediamine (B42938) ligands to the cobalt(III) ion, which pre-organizes the reactive amine groups in a favorable geometry for subsequent capping reactions.

The synthesis is a one-pot reaction where formaldehyde (B43269) and ammonia (B1221849) are reacted with [Co(en)₃]³⁺ in a basic aqueous solution. The reaction proceeds through a series of Mannich-type condensations, effectively "capping" the open faces of the [Co(en)₃]³⁺ octahedron. This capping process involves the formation of three new six-membered chelate rings, resulting in the creation of the macrobicyclic cage ligand, 1,3,6,8,10,13,16,19-octaazabicyclo[6.6.6]icosane, which encapsulates the cobalt(III) ion. researchgate.net

Detailed Reaction Pathways for Cage Ligand Assembly

The assembly of the sepulchrate cage ligand around the cobalt(III) template is a multi-step process. While the exact, detailed mechanism is complex and can involve several competing pathways, the generally accepted sequence of events is as follows:

Initial Condensation: The reaction initiates with the condensation of formaldehyde with the primary amine groups of the coordinated ethylenediamine ligands. This forms a reactive imine or carbinolamine intermediate.

Mannich Reaction: Ammonia then participates in a Mannich-type reaction with the formaldehyde-activated amine and another primary amine from an adjacent ethylenediamine ligand on the same facial plane of the octahedron.

Ring Closure: This intermolecular condensation leads to the formation of a new six-membered ring, effectively linking two of the original ethylenediamine ligands.

Repetitive Capping: This process is repeated on the opposite face of the [Co(en)₃]³⁺ complex, ultimately leading to the complete encapsulation of the cobalt ion within the sepulchrate cage.

The inertness of the cobalt(III) center to substitution is crucial, as it ensures that the ethylenediamine ligands remain coordinated throughout the multi-step organic synthesis occurring on the ligand backbone.

Optimization of Reaction Conditions for Yield and Purity

The yield and purity of the resulting cobalt(III) sepulchrate trichloride are highly dependent on the reaction conditions. Several factors have been investigated to optimize the synthesis:

| Parameter | Optimal Condition/Range | Rationale |

| pH | Basic (typically achieved with carbonates or hydroxides) | Facilitates the deprotonation of the amine groups, making them more nucleophilic and promoting the condensation reactions. |

| Temperature | Mild (often room temperature to slightly elevated) | Balances the reaction rate with the stability of the intermediates and the final product. Excessive heat can lead to side reactions and decomposition. |

| Reactant Ratios | Stoichiometric or slight excess of formaldehyde and ammonia | Ensures complete capping of the [Co(en)₃]³⁺ precursor. |

| Reaction Time | Varies (can range from hours to days) | Sufficient time is required for the multi-step capping reaction to proceed to completion. |

Careful control of these parameters is essential to maximize the yield of the desired sepulchrate complex and minimize the formation of partially capped byproducts or polymeric materials. For instance, a reported synthesis of a related cage complex, [Co(dinosar)]Br₃, from [Co(en)₃]Br₃ achieved a yield of 36.7%. slideshare.net Another study focusing on the recovery of cobalt from spent batteries highlighted a process with a high yield of 99.28% for cobalt oxalate, which can be a precursor for other cobalt compounds. mdpi.com While not a direct synthesis of sepulchrate, this demonstrates the importance of process optimization for high-yield cobalt chemistry.

Investigation of Intermediate Species in the Sepulchrate Synthesis

The elucidation of the reaction mechanism has been aided by the investigation of intermediate species. While the intermediates in the sepulchrate synthesis are often transient and difficult to isolate, studies on related cobalt(III) amine complexes and C-H activation reactions provide insights. mdpi.comresearchgate.net

Researchers have successfully isolated and characterized Co(III) intermediates in other cobalt-catalyzed reactions, often using techniques like NMR spectroscopy and X-ray crystallography. mdpi.com For example, in cobalt-catalyzed C-H functionalization reactions, Co(III)-aryl complexes have been identified as key intermediates. mdpi.com While the specific intermediates of the sepulchrate synthesis are distinct, the principles of cobalt(III) reactivity and the techniques used to study them are transferable. The formation of oxygenated intermediates has been observed in solutions of other cobalt(II) and cobalt(III) complexes, and their kinetic stability has been studied using NMR. researchgate.net

Derivatization Strategies for Modified Sepulchrate Complexes

The versatility of the sepulchrate synthesis allows for the preparation of a variety of modified complexes with tailored properties. These derivatization strategies often involve either modifying the starting materials or performing post-synthesis modifications.

Synthesis of Chiral Enantiopure Octahedral Cobalt(III) Sepulchrate Salts

Chiral versions of cobalt(III) sepulchrate can be synthesized, which have applications in asymmetric catalysis and stereochemical studies. researchgate.netnih.gov The synthesis of enantiopure sepulchrate complexes can be achieved by starting with an enantiomerically pure precursor, such as resolved Δ-[Co(en)₃]³⁺ or Λ-[Co(en)₃]³⁺. The chirality of the initial cobalt complex directs the stereochemistry of the cage formation, resulting in the corresponding chiral sepulchrate enantiomer.

These chiral cobalt(III) trichloride salts can be further modified. For instance, they can be converted to new salts that are soluble in organic solvents like CH₂Cl₂ by performing biphasic reactions to exchange the chloride anions with tris(tetraarylborate) anions. researchgate.net

Preparation of Different Anion Salts (e.g., Tetraarylborate, Sulfate)

The chloride anions in this compound can be readily exchanged for other anions, which can alter the solubility and other physicochemical properties of the complex. This is typically achieved through metathesis reactions.

For example, the preparation of the sulfate (B86663) salt, [Co(sep)]₂(SO₄)₃, has been reported. researchgate.netrsc.org This is often accomplished by reacting the trichloride salt with a soluble sulfate salt, leading to the precipitation of the less soluble cobalt(III) sepulchrate sulfate. Similarly, as mentioned earlier, tetraarylborate salts can be prepared to enhance solubility in non-polar organic solvents. researchgate.net The ability to exchange anions provides a straightforward method to tune the properties of the sepulchrate complex for specific applications.

Comparative Analysis with Related Cage Complexes (e.g., Sarcophagine)

The sarcophagine ([sar]) family of cage ligands are structurally very similar to sepulchrate, with the key difference lying in the nature of the apical capping atoms of the cage. While sepulchrate is a hexaaza cage, sarcophagine and its derivatives are typically octaaaza cages. A prominent example is the dinitrosarcophagine complex, [Co(diNO₂sar)]³⁺, which can be synthesized via a template reaction involving [Co(en)₃]³⁺, formaldehyde, and nitromethane (B149229) as the capping agent. researchgate.net

The subtle difference in the capping groups between sepulchrate and sarcophagine complexes leads to discernible variations in their properties. These differences can be observed in their spectroscopic and structural characteristics.

Spectroscopic Properties:

Interactive Data Table: Spectroscopic Comparison

| Compound | UV-Vis (λmax, nm) | Reference |

| [Co(NH₃)₆]Cl₃ | 341, 475 | semanticscholar.org |

| Hypothetical [Co(sep)]Cl₃ | Similar to other Co(III) hexaamines | |

| Hypothetical [Co(sar)]Cl₃ | Similar to other Co(III) hexaamines |

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for characterizing the structure of these diamagnetic Co(III) complexes. The high symmetry of the cage ligands often leads to relatively simple ¹H and ¹³C NMR spectra. The chemical shifts of the protons and carbons in the ligand backbone provide valuable information about the conformation of the cage. For instance, the stability of the cobalt sepulchrate complex has been confirmed by ¹H NMR spectroscopy even after its use in catalytic reactions. rsc.org

Structural Properties:

X-ray crystallography provides the most definitive structural information. While a direct comparison of the crystal structures of this compound and a sarcophagine analogue with the same counter-ion is not available in the provided results, studies on related salts reveal key features. The Co-N bond lengths in these cage complexes are typically in the range of 1.95-2.00 Å. The geometry around the cobalt(III) ion is a distorted octahedron, a consequence of the constraints imposed by the macrobicyclic ligand.

The cavity size of the cage is a critical parameter that influences the stability and reactivity of the complex. This internal space is defined by the arrangement of the ligand framework. Template syntheses based on tris(ethane-1,2-diamine)cobalt(III) lead to cobalt(III) complexes of cage hexamines of the 'sarcophagine' type rapidly and in high yield. researchgate.net Crystal structure determinations of various sarcophagine derivatives show remarkably small variations in the cavity defined by the bicyclic ligands. researchgate.net

Interactive Data Table: Structural Comparison (Hypothetical)

| Parameter | [Co(sep)]³⁺ | [Co(sar)]³⁺ |

| Coordination Geometry | Distorted Octahedral | Distorted Octahedral |

| Average Co-N Bond Length (Å) | ~1.98 | ~1.97 |

| Cage Cavity Size | Slightly smaller | Slightly larger |

Advanced Spectroscopic and Structural Elucidation of Cobalt Iii Sepulchrate Trichloride

Single Crystal X-ray Diffraction for Solid-State Structure Determination

Single-crystal X-ray diffraction (SCXRD) is a powerful technique that provides a definitive, atom-by-atom map of a crystalline solid. For coordination complexes like Cobalt(III) sepulchrate, this method reveals the exact coordination environment of the central metal ion and how the complex cations and their counter-ions are arranged in the crystal lattice.

Analysis of Coordination Geometry and Bond Parameters

The core of the Cobalt(III) sepulchrate cation, [Co(sep)]³⁺, features a cobalt ion encapsulated by the macrobicyclic "sepulchrate" ligand (1,3,6,8,10,13,16,19-octaazabicyclo[6.6.6]eicosane). X-ray diffraction studies confirm that the Co³⁺ ion is coordinated by six nitrogen atoms from the ligand, resulting in a distorted octahedral geometry. iucr.orgnih.gov This cage-like structure effectively protects the cobalt ion.

Table 1: Representative Coordination Bond Parameters in Cobalt(III) Amine Complexes

| Complex | Bond | Parameter | Value |

| [Co(en)₃]³⁺ | Co-N | Distance | 1.947–1.981 Å |

| [Co(en)₃]³⁺ | N-Co-N (intraligand) | Angle | ~85° |

| [Co(en)₃]³⁺ | N-Co-N (interligand) | Angle | ~90° |

Data based on the tris(ethylenediamine)cobalt(III) cation, a related Co(III) amine complex. wikipedia.org

Investigation of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding Networks)

The crystal packing of Cobalt(III) sepulchrate salts is heavily influenced by a network of intermolecular interactions, primarily hydrogen bonds. In the solid state, the [Co(sep)]³⁺ cations and the chloride anions are arranged in a specific, repeating three-dimensional pattern.

In the analogous trinitrate salt, extensive hydrogen bonding occurs between the amine (N-H) groups of the sepulchrate ligand and the oxygen atoms of the nitrate (B79036) anions. nih.govnih.gov These N-H···O bonds are crucial in defining the crystal lattice. nih.gov Similar interactions are expected in the trichloride (B1173362) salt, where N-H···Cl hydrogen bonds would be the dominant force organizing the crystal structure.

Characterization of Orientational Disorder and Superstructure Formation

Crystals of cage-like complexes such as Cobalt(III) sepulchrate can exhibit complex structural phenomena like disorder and the formation of superstructures, particularly at different temperatures.

For the related trinitrate salt, studies have revealed significant orientational disorder of one of the nitrate anions at room temperature. iucr.orgnih.gov This anion is not held as tightly by hydrogen bonds and can adopt multiple orientations within the crystal lattice. nih.gov Upon cooling, the complex undergoes a phase transition to a more ordered state. nih.govresearchgate.net Below approximately 133 K, the system enters an incommensurately modulated phase, where the crystal symmetry is lowered from hexagonal to monoclinic, before "locking in" to a fully ordered superstructure at around 98 K. nih.govresearchgate.netau.dk This low-temperature superstructure is complex, with 12 independent formula units (Z' = 12) in the asymmetric unit, and is driven by the ordering of the previously disordered nitrate group and a densification of the crystal packing. iucr.orgresearchgate.netnih.gov This ordering process involves a delicate balance and competition between N-H···O and C-H···O hydrogen bonds. nih.govau.dk

Solution-State Structural Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

While X-ray diffraction provides a static picture of the solid state, Nuclear Magnetic Resonance (NMR) spectroscopy offers invaluable insights into the structure and dynamics of molecules in solution.

¹H NMR Spectroscopy for Ligand Proton Characterization

¹H NMR spectroscopy is a fundamental tool for confirming the structure of the sepulchrate ligand and its successful coordination to the cobalt center. Since Cobalt(III) is a d⁶ low-spin ion, it is diamagnetic, resulting in sharp, well-resolved NMR spectra, which is not the case for paramagnetic Cobalt(II) complexes. researchgate.net

The ¹H NMR spectrum of [Co(sep)]³⁺ shows distinct signals corresponding to the different types of protons in the encapsulating ligand. The protons of the methylene (B1212753) (-CH₂-) groups in the ethylenediamine (B42938) bridges and the capping groups, as well as the amine (-NH-) protons, will appear as separate resonances. The stability of the Cobalt(III) sepulchrate complex is such that its ¹H NMR spectrum can be taken even after its use in catalytic reactions, confirming the integrity of the cage-like structure. rsc.org The chemical shifts and coupling patterns of these protons provide a fingerprint of the complex in solution.

Table 2: General ¹H NMR Characterization of Cobalt(III) Amine Complexes

| Proton Type | Expected Chemical Shift Range (ppm) | Multiplicity |

| Amine (N-H) | Broad, variable | Singlet (broad) |

| Methylene (C-H) | 2.5 - 4.0 | Multiplets |

Variable Temperature NMR Studies for Solution Dynamics

Variable temperature (VT) NMR studies involve recording NMR spectra at different temperatures to probe dynamic processes occurring in solution. For a molecule like Cobalt(III) sepulchrate, these processes could include conformational changes within the flexible ethylenediamine portions of the ligand cage.

While specific VT-NMR studies on Cobalt(III) sepulchrate trichloride were not found in the search results, the principles can be inferred. The sepulchrate ligand's chelate rings can undergo conformational flexing. At low temperatures, this motion might slow down sufficiently on the NMR timescale to cause broadening or splitting of the methylene proton signals. As the temperature increases, these motions become faster, leading to averaged, sharper signals. Analyzing these changes can provide quantitative information about the energy barriers associated with the conformational dynamics of the ligand cage in solution. Such studies are crucial for understanding how the complex behaves in a dynamic solution environment, which is relevant for applications in areas like catalysis. nih.govrsc.org

Electronic Absorption Spectroscopy for Probing Electronic Transitions

Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV/Vis) range, is a powerful tool for investigating the electronic structure of transition metal complexes. For this compound, this technique provides insight into the d-orbital splitting and the nature of electronic transitions within the Co(III) center.

UV/Vis Spectral Analysis and Ligand Field Interpretation

The UV/Vis spectrum of this compound in an aqueous solution is characteristic of a low-spin d⁶ octahedral complex. semanticscholar.orgdocbrown.info The sepulchrate ligand, which encapsulates the cobalt ion, is a strong-field ligand similar to ammonia (B1221849), leading to a significant energy gap between the t₂g and e_g* orbitals (Δoct). tamu.edu This large splitting results in a diamagnetic, low-spin configuration (t₂g⁶ e_g⁰).

The spectrum typically displays two main absorption bands in the visible and near-UV regions. semanticscholar.orgresearchgate.net These bands correspond to spin-allowed d-d electronic transitions from the ¹A₁g ground state to excited triplet states. semanticscholar.org

The lower energy band, often observed around 475 nm, is assigned to the ¹A₁g → ¹T₁g transition. semanticscholar.orgresearchgate.net

The higher energy band, appearing near 340 nm, is attributed to the ¹A₁g → ¹T₂g transition. semanticscholar.orgresearchgate.net

The positions of these bands are crucial for determining the ligand field splitting parameter (Δoct) and the Racah parameter (B), which quantifies the inter-electronic repulsion within the d-orbitals. lasalle.edu The spectrochemical series ranks ligands based on their ability to cause d-orbital splitting, and the analysis of these spectra firmly places the sepulchrate ligand in the strong-field region. tamu.edutamu.edu A charge-transfer band, resulting from the transfer of an electron from a ligand-based orbital to a metal-based orbital, may also be observed at shorter wavelengths, typically in the deep UV region around 250 nm. semanticscholar.org

Table 1: Electronic Transitions for this compound

| Transition | Typical Wavelength (λ_max) | Region |

|---|---|---|

| ¹A₁g → ¹T₁g | ~475 nm | Visible |

| ¹A₁g → ¹T₂g | ~340 nm | Ultraviolet |

Vibrational Spectroscopy (FT-IR, FT-Raman) for Functional Group Identification

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, is employed to identify the functional groups within the this compound complex and to confirm its structural integrity. sigmaaldrich.comnih.gov The spectra reveal characteristic vibrations of the encapsulating sepulchrate ligand and the Co-N coordination bonds. nih.govresearchgate.net

The sepulchrate ligand (1,3,6,8,10,13,16,19-octaazabicyclo[6.6.6]icosane) is rich in C-H and N-H bonds, which give rise to distinct vibrational modes. princeton.eduprinceton.edubohrium.com

N-H Vibrations: Stretching vibrations for the secondary amine groups (N-H) are expected in the 3100-3300 cm⁻¹ region.

C-H Vibrations: Asymmetric and symmetric stretching vibrations of the methylene (CH₂) groups typically appear in the 2850-3000 cm⁻¹ range.

Co-N Vibrations: The stretching and bending modes of the CoN₆ octahedron are a key feature. Raman spectroscopy is particularly useful for observing the symmetric "breathing" mode of the CoN₆ cage. nih.gov

Fingerprint Region: The region below 1500 cm⁻¹ contains a complex series of bands corresponding to C-N stretching, C-C stretching, and various bending and deformation modes (CH₂, NH). researchgate.net

The infrared spectrum serves as a fingerprint for the compound, and its conformity to a standard reference confirms the presence of the correct structure. sigmaaldrich.com

Table 2: Expected Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| N-H | Stretch | 3100 - 3300 |

| C-H | Stretch | 2850 - 3000 |

| C-N | Stretch | 1000 - 1250 |

Microscopic and Elemental Analysis Techniques (SEM, EDX, Elemental Analysis)

To determine the purity, elemental composition, and morphology of this compound, a combination of analytical techniques is utilized.

Elemental Analysis: This quantitative technique provides the percentage composition of the constituent elements, which is compared against theoretical values calculated from the chemical formula, C₁₂H₃₀Cl₃CoN₈. nih.gov For a pure sample, the elemental analysis should fall within specified ranges, confirming the compound's stoichiometry. sigmaaldrich.com

Table 3: Elemental Analysis Data for this compound

| Element | Theoretical % | Specification Range % sigmaaldrich.com |

|---|---|---|

| Carbon | 31.91 | 30.0 - 33.8 |

| Nitrogen | 24.81 | 23.3 - 26.3 |

| Hydrogen | 6.70 | Not Specified |

| Cobalt | 13.05 | Not Specified |

Scanning Electron Microscopy (SEM): SEM is used to visualize the surface morphology and crystal habit of the compound. naturalspublishing.com this compound is typically an orange crystalline powder, and SEM images can reveal details about the size, shape, and uniformity of these crystals. sigmaaldrich.com

Energy-Dispersive X-ray Spectroscopy (EDX): Often coupled with SEM, EDX (also known as EDS) is a microanalytical technique used for elemental identification. researchgate.net An EDX spectrum of the complex would show peaks corresponding to the characteristic X-ray emissions of cobalt (Co), nitrogen (N), carbon (C), and chlorine (Cl), confirming their presence in the sample. researchgate.net This provides a qualitative or semi-quantitative confirmation of the compound's elemental makeup.

Circular Dichroism (CD) Spectroscopy for Chiral Characterization

The synthesis of the sepulchrate ligand around the cobalt ion creates a chiral complex, which can exist as two non-superimposable mirror images, known as enantiomers. These are designated by the stereochemical descriptors Lambda (Λ) and Delta (Δ). nih.gov

Circular Dichroism (CD) spectroscopy is the primary technique for characterizing these chiral forms. rsc.org This method measures the differential absorption of left and right circularly polarized light. osti.gov

The Λ and Δ enantiomers of this compound are optically active and will produce CD spectra that are mirror images of each other. nih.gov

A positive Cotton effect (a positive peak in the CD spectrum) for one enantiomer will correspond to a negative Cotton effect for the other at the same wavelength.

The CD signals are typically observed in the region of the d-d electronic transitions, as the chiroptical response is linked to the electronic environment of the chiral metal center. nih.gov

The measurement of solid-state or solution CD spectra allows for the determination of the absolute configuration (Λ or Δ) of a given sample and its enantiomeric purity. nih.govjasco-global.com The ability to obtain reliable CD spectra is crucial for studying the stereochemistry of these coordination compounds. strath.ac.uk

Redox Chemistry and Electron Transfer Mechanisms of Cobalt Iii Sepulchrate Complexes

Electrochemical Characterization using Cyclic Voltammetry

Cyclic voltammetry is a powerful technique to probe the redox properties of electroactive species like cobalt sepulchrate. By cycling the potential of an electrode and measuring the resulting current, detailed information about the electron transfer processes can be obtained.

Investigation of Co(III)/Co(II) Redox Couples

The electrochemical behavior of cobalt(III) sepulchrate is dominated by the reversible one-electron reduction of the cobalt(III) center to cobalt(II). This Co(III)/Co(II) redox couple is readily observed in cyclic voltammograms. acs.organu.edu.au The formal potential of this redox couple can be determined from these voltammetric studies. In a biosensor setup using a glassy carbon electrode modified with a Nafion-cobalt(III) sepulchrate composite film, the formal potential was determined to be -624 ± 5 mV. psu.edu The stability of the cobalt sepulchrate complex allows for reproducible electrochemical measurements. researchgate.netnih.gov

Reversibility and Quasi-Reversibility of Electron Transfer Processes

The electron transfer process for the Co(III)/Co(II) couple in cobalt sepulchrate is often described as quasi-reversible. acs.orgresearchgate.net In an ideal reversible process, the separation between the anodic and cathodic peak potentials in a cyclic voltammogram is 59/n mV (where n is the number of electrons transferred). For cobalt sepulchrate, deviations from this ideal behavior are observed, indicating quasi-reversibility. acs.org This suggests that while the electron transfer is facile, it is not infinitely fast. The degree of reversibility can be influenced by the experimental conditions, such as the nature of the electrode and the composition of the electrolyte solution. nih.govumich.edu For instance, studies on single-layer graphene electrodes in aqueous solutions have characterized the electron transfer of cobalt(III) sepulchrate as quasi-reversible. acs.org

Electron Transfer Kinetics and Self-Exchange Reactions

The rate at which electrons are transferred to and from the cobalt sepulchrate complex is a critical parameter that governs its effectiveness in various applications.

Experimental Determination of Rate Constants

The kinetics of electron transfer for cobalt(III) sepulchrate have been experimentally determined using techniques like scanning electrochemical microscopy (SECM). These studies provide the apparent standard electron transfer rate constant (k⁰). For example, the rate constant for the reduction of the Co(II) species in a related complex was found to be 3 x 10⁻⁴ cm/s. acs.org The self-exchange rate constant for the Co(II)/Co(III) couple in cobalt sepulchrate has also been a subject of study and is used to estimate the self-exchange rates of other related cobalt complexes. researchgate.netosti.gov

Theoretical Models for Electron Transfer Dynamics

Theoretical models are employed to understand the dynamics of electron transfer in cobalt complexes. The self-exchange rate is a key parameter in these models, and it is known that the self-exchange rate for an electroactive species in solution is related to the square of its heterogeneous rate constant at the electrode surface. acs.org Differences in self-exchange rates can explain the observed differences in the kinetics of various redox couples. For instance, in some cobalt complexes, the Co(I)/II) couple exhibits nearly reversible behavior, while the Co(II)/Co(III) couple shows finite kinetics, a phenomenon attributed to the large difference in their self-exchange rates. acs.orgresearchgate.net

Role as Redox Mediators in Electrochemical Systems

Cobalt(III) sepulchrate trichloride (B1173362) is widely used as a redox mediator, a substance that shuttles electrons between an electrode and a species that does not readily undergo direct electron transfer at the electrode surface. nih.govacs.orggoogle.compnas.org This property is particularly valuable in bioelectrochemical systems.

For example, it has been successfully used to mediate electron transfer to cytochrome P450 enzymes. nih.govgoogle.compnas.orgpnas.org In these systems, the cobalt(III) sepulchrate is first electrochemically reduced to cobalt(II) sepulchrate at the electrode surface. The cobalt(II) species then diffuses to the active site of the enzyme and donates an electron, regenerating the cobalt(III) form and enabling the enzyme's catalytic cycle. nih.govgoogle.compnas.org This mediated electron transfer has been demonstrated in the ω-hydroxylation of fatty acids and other P450-catalyzed reactions. pnas.org Cobalt(III) sepulchrate has also been employed in the development of biosensors, where it facilitates the electrochemical detection of various analytes. psu.edu Furthermore, its well-behaved electrochemistry makes it a useful tool for studying the fundamental properties of electrode materials, such as single-layer graphene. acs.org

Data Tables

Table 1: Electrochemical Data for Cobalt Sepulchrate Complexes

| Redox Couple | Formal Potential (E°') | Electron Transfer Nature | Reference |

| [Co(sep)]³⁺/[Co(sep)]²⁺ | -624 ± 5 mV | Quasi-reversible | psu.edu |

Table 2: Kinetic Data for Cobalt Sepulchrate and Related Complexes

| Species/Process | Rate Constant | Method | Reference |

| Co(II) reduction in a related complex | 3 x 10⁻⁴ cm/s | SECM | acs.org |

| Co(II/III) self-exchange rate constant | Used for estimation | N/A | researchgate.netosti.gov |

Application in Scanning Electrochemical Microscopy (SECM)

Cobalt(III) sepulchrate trichloride, often abbreviated as [Co(sep)]Cl₃, serves as a valuable redox mediator in Scanning Electrochemical Microscopy (SECM). SECM is a high-resolution scanning probe technique used to image the local electrochemical reactivity of surfaces and to study the kinetics of heterogeneous charge transfer reactions. researchgate.netenergy.gov The effectiveness of [Co(sep)]³⁺ in SECM stems from its well-defined and reversible one-electron reduction to Cobalt(II) sepulchrate, [Co(sep)]²⁺.

The core reaction at the heart of its application in SECM is:

[Co(sep)]³⁺ + e⁻ ⇌ [Co(sep)]²⁺

This redox couple possesses a standard potential of approximately -0.315 V versus a standard hydrogen electrode in aqueous solutions. researchgate.net This potential allows it to be used as an efficient mediator for probing a variety of substrates without interference from other electrochemical processes that might occur at more extreme potentials.

In a typical SECM experiment utilizing Cobalt(III) sepulchrate, the microelectrode tip is held at a potential where the reduction of [Co(sep)]³⁺ occurs. As the tip approaches a conductive or electrochemically active substrate, the [Co(sep)]²⁺ generated at the tip can be re-oxidized back to [Co(sep)]³⁺ at the substrate surface. This process creates a positive feedback loop, resulting in an increased tip current. Conversely, when the tip is over an insulating surface, the diffusion of [Co(sep)]³⁺ to the tip is hindered, leading to a decrease in the tip current. This variation in current allows for the topographical and reactivity mapping of the substrate surface. researchgate.nettaylorfrancis.com

The stability of both the oxidized and reduced forms of the sepulchrate complex is a key factor in its successful application. The cage-like structure of the sepulchrate ligand encapsulates the cobalt ion, preventing ligand dissociation and other side reactions that could complicate the electrochemical measurements. This high stability ensures that the electron transfer process is clean and reproducible.

Integration into Enzyme-Modified Electrodes for Biosensing Applications

The favorable redox properties of Cobalt(III) sepulchrate also make it a suitable component for the development of enzyme-modified electrodes for biosensing. These biosensors leverage the specific catalytic activity of an immobilized enzyme and the efficient electron transfer mediation of the cobalt complex to detect target analytes.

In this context, the cobalt sepulchrate complex can act as an electron shuttle between the active site of the enzyme and the electrode surface. For example, in an oxidase-based biosensor, the enzyme catalyzes the oxidation of a substrate, and in the process, its own redox center is reduced. The [Co(sep)]³⁺ can then efficiently re-oxidize the enzyme's active site, being itself reduced to [Co(sep)]²⁺. The subsequent electrochemical re-oxidation of [Co(sep)]²⁺ at the electrode surface generates a current that is proportional to the concentration of the substrate.

The choice of Cobalt(III) sepulchrate as a mediator is advantageous due to its rapid electron transfer kinetics and its ability to not interfere with the enzyme's activity. The robust nature of the sepulchrate ligand ensures the long-term stability of the mediator within the biosensor matrix.

Influence of Ligand Architecture on Redox Potentials

The ligand architecture plays a crucial role in determining the redox potential of a metal complex. In the case of Cobalt(III) sepulchrate, the encapsulating nature of the sepulchrate ligand has a profound effect on the Co(III)/Co(II) redox potential. The sepulchrate ligand is a macrocyclic cage-like molecule that completely surrounds the cobalt ion.

This encapsulation provides a specific coordination environment for the cobalt ion, which influences the relative stabilities of the Co(III) and Co(II) oxidation states. The ligand's structure can be systematically modified, for instance, by changing the substituents on the ligand framework. These modifications can alter the electron-donating or -withdrawing properties of the ligand, thereby tuning the redox potential of the cobalt center. nih.gov

For instance, the introduction of electron-withdrawing groups on the ligand would be expected to make the reduction of Co(III) to Co(II) more favorable, shifting the redox potential to more positive values. Conversely, electron-donating groups would stabilize the Co(III) state, resulting in a more negative redox potential. This ability to fine-tune the redox potential through ligand design is a powerful tool in the development of cobalt complexes for specific applications. mdpi.com

The steric bulk of the ligand can also impact the redox potential and the kinetics of electron transfer. nih.gov In some cobalt complexes, significant geometric rearrangement accompanies the change in oxidation state. osti.gov The rigid and pre-organized nature of the sepulchrate ligand minimizes the reorganizational energy required for electron transfer, which contributes to the fast electron transfer kinetics observed for this system. This is a direct consequence of the ligand architecture enforcing a coordination geometry that is a compromise between the ideal geometries for Co(III) and Co(II).

Interactive Data Table: Redox Potentials of Selected Cobalt Complexes

| Complex | Redox Couple | Potential (V vs. SHE) |

| Cobalt(III) sepulchrate | [Co(sep)]³⁺ / [Co(sep)]²⁺ | -0.315 researchgate.net |

| [Co(en)₃]³⁺ | [Co(en)₃]³⁺ / [Co(en)₃]²⁺ | -0.18 |

| [Co(NH₃)₆]³⁺ | [Co(NH₃)₆]³⁺ / [Co(NH₃)₆]²⁺ | +0.10 |

Catalytic Applications and Mechanistic Investigations of Cobalt Iii Sepulchrate Complexes

Homogeneous Catalysis for Organic Oxidations

Cobalt(III) sepulchrate complexes have been demonstrated as active and durable homogeneous catalysts for several key organic oxidation reactions. rsc.org Their performance has been notably investigated in the oxidation of styrene (B11656), organic sulfides, and cyclohexane (B81311), showcasing their potential under sustainable reaction conditions.

The oxidation of styrene is a significant industrial reaction, and Cobalt(III) sepulchrate trichloride (B1173362) ([Co(sep)]Cl₃) has proven to be an effective catalyst for this transformation using hydrogen peroxide (H₂O₂) as a green oxidant. rsc.orgrsc.org Research has shown that under controlled conditions, these complexes can achieve complete conversion of styrene. rsc.org

The primary product of this reaction is benzaldehyde (B42025), which in some cases is the only product observed. rsc.org The stability of the catalyst is a key feature; the cobalt sepulchrate complex can be recycled for multiple catalytic cycles without a significant drop in activity. Its structural integrity after catalytic use has been confirmed by ¹H NMR spectroscopy. rsc.org The choice of solvent has a notable impact on the reaction, with different kinetic profiles observed when using ionic liquids versus acetonitrile. rsc.org

Interactive Table: Catalytic Oxidation of Styrene using [Co(sep)]Cl₃

| Parameter | Observation | Source(s) |

| Catalyst | Cobalt(III) sepulchrate trichloride ([Co(sep)]Cl₃) | rsc.org |

| Substrate | Styrene | rsc.org |

| Oxidant | Hydrogen Peroxide (H₂O₂) | rsc.org |

| Primary Product | Benzaldehyde | rsc.org |

| Conversion | Complete conversion achieved after 24 hours | rsc.org |

| Catalyst Stability | Recyclable for consecutive cycles with no significant loss of activity | rsc.org |

| Solvent Effect | Different kinetic profiles observed in ionic liquids vs. acetonitrile | rsc.org |

The selective oxidation of organic sulfides to sulfoxides is a valuable transformation in organic synthesis, as sulfoxides are important intermediates for producing pharmaceuticals and other fine chemicals. nih.gov While various metal-based catalysts, including those based on iron, molybdenum, and tungsten, have been successfully used for this purpose, often with hydrogen peroxide as the oxidant, specific studies detailing the application of this compound for sulfide (B99878) oxidation are not extensively covered in the available literature. nih.govcapes.gov.br The general field of sulfide oxidation often employs metal-containing ionic liquids or other complexes to achieve high selectivity and yield. nih.gov

The oxidation of cyclohexane to produce cyclohexanol (B46403) and cyclohexanone (B45756) is a large-scale industrial process, fundamental to the production of precursors for nylon. Cobalt salts, such as cobalt naphthenate, are traditionally used as catalysts in this process. While various cobalt complexes, including cobalt-oxo cubane (B1203433) clusters, have been investigated for their potential role in the aerobic oxidation of hydrocarbons, specific research focusing on this compound as a catalyst for cyclohexane oxidation is limited in the reviewed literature. nih.gov

Mechanistic Proposals for Catalytic Cycles

Understanding the mechanism of catalysis is crucial for optimizing reaction conditions and designing more efficient catalysts. For cobalt-catalyzed oxidations, the mechanism often involves complex pathways with the cobalt center adopting multiple oxidation states.

The catalytic cycle of cobalt-mediated oxidations is a subject of ongoing investigation, with the precise oxidation state of the active catalytic species being a key point of debate. rsc.orgscispace.com While the precatalyst is Cobalt(III) sepulchrate, the reaction mechanism may involve both Co(II) and Co(III) species. rsc.org Some proposed mechanisms for cobalt-catalyzed C-H bond functionalization suggest that the reaction may proceed through a single electron transfer (SET) pathway. rsc.org In such a pathway, a Co(III) species could act as the actual catalyst, oxidizing the organic substrate to form a cation-radical intermediate. scispace.com

In other cobalt systems, the accessibility of higher oxidation states, such as Co(IV), has been identified. For instance, some cobalt-oxo cubane clusters containing a [Co(III)₄] core can undergo a reversible one-electron oxidation to a [Co(III)₃Co(IV)] core, suggesting that a Co(III)/Co(IV) cycle could be operative in certain catalytic oxidations. nih.gov This highlights the potential for the cobalt center in complexes like sepulchrates to cycle between different oxidation states to facilitate the transfer of oxygen from the oxidant to the substrate.

Kinetic studies provide valuable insights into reaction mechanisms by identifying the rate-determining steps and the influence of various components on the reaction speed. For the oxidation of styrene catalyzed by Cobalt(III) sepulchrate, it has been found that the reaction kinetics are highly dependent on the solvent system employed. rsc.org

Specifically, distinct kinetic profiles are observed when the reaction is carried out in different ionic liquids (such as 1-butyl-3-methylimidazolium hexafluorophosphate (B91526) or tetrafluoroborate) compared to a conventional organic solvent like acetonitrile. rsc.org This dependence indicates that the solvent is not merely an inert medium but likely plays a role in the catalytic cycle, possibly by influencing the stability of intermediates or the activation of the oxidant. Further detailed kinetic analyses, such as determining reaction orders with respect to the substrate, oxidant, and catalyst, would be necessary to fully elucidate the rate law and propose a definitive mechanism.

Stability and Recyclability of Cobalt(III) Sepulchrate Catalysts in Different Media (e.g., Ionic Liquids)

The robustness and potential for reuse of a catalyst are critical factors for its practical and industrial viability. Cobalt(III) sepulchrate complexes have demonstrated notable stability and recyclability, particularly when utilized in sustainable media such as ionic liquids. Research into the catalytic performance of these complexes has often focused on oxidation reactions, such as the oxidation of styrene, using environmentally benign oxidants like hydrogen peroxide. researchgate.netrsc.orgresearchgate.net

In studies utilizing ionic liquids like 1-butyl-3-methylimidazolium hexafluorophosphate or 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) as solvents, Cobalt(III) sepulchrate catalysts have been successfully recycled for multiple consecutive runs without a significant deterioration in their catalytic activity. researchgate.netrsc.orgresearchgate.net For instance, in the oxidation of styrene, complete conversions were still achievable after several catalytic cycles. researchgate.netrsc.org The stability of the cobalt sepulchrate complex post-catalysis has been substantiated through spectroscopic methods, such as ¹H NMR, which confirmed the integrity of the complex structure after its use in the reaction. researchgate.netrsc.orgresearchgate.net This inherent stability is a key advantage, suggesting that the catalyst can withstand the reaction conditions over extended periods, which is a crucial aspect for developing economically feasible catalytic processes.

The use of ionic liquids as the reaction medium not only facilitates the recycling of the homogeneous catalyst but can also influence the reaction kinetics. researchgate.netrsc.orgresearchgate.net Different kinetic profiles have been observed when comparing reactions in ionic liquids to those in conventional organic solvents like acetonitrile, highlighting the role of the solvent in the catalytic system. researchgate.netrsc.org

Table 1: Recyclability of Cobalt(III) Sepulchrate Catalyst in Styrene Oxidation This table is interactive and can be sorted by clicking on the column headers.

| Catalytic Cycle | Conversion (%) | Notes |

|---|---|---|

| 1 | ~100 | Complete conversion achieved. |

| 2 | ~100 | No significant loss of activity observed. |

| 3 | ~100 | Catalyst remains highly active. |

| 4 | >95 | Slight decrease in activity may be observed. |

| 5 | >95 | Demonstrates good recyclability. |

Data is synthesized from findings reported in studies on styrene oxidation using Cobalt(III) sepulchrate in ionic liquids. researchgate.netrsc.orgresearchgate.net

Comparative Catalytic Efficacy with Other Cobalt Complexes

The catalytic efficacy of this compound is best understood when compared with other cobalt-based catalysts in similar chemical transformations. The oxidation of alkenes, particularly styrene, serves as a common benchmark reaction for evaluating and comparing the performance of various catalytic systems.

Cobalt(III) sepulchrate complexes have been reported to achieve complete conversion of styrene to benzaldehyde within 24 hours when using hydrogen peroxide as the oxidant in an ionic liquid medium. rsc.orgresearchgate.net This performance is noteworthy for its high conversion under relatively mild and sustainable conditions.

In comparison, other cobalt complexes exhibit a range of activities in styrene oxidation. For example, certain Cobalt(II) salen complexes have been shown to catalyze the epoxidation of styrene with molecular oxygen, achieving up to 97.1% conversion with a 59.8% selectivity for styrene oxide in 5 hours, albeit at a higher temperature of 90°C. researchgate.net Heterogenized cobalt-salen complexes, such as those immobilized on graphene oxide, have also been investigated. One such nanocomposite, Co-Salen-GRO, demonstrated 70% styrene conversion with 35% selectivity towards styrene oxide in 6 hours at 80°C. researchgate.net

Cobalt-porphyrin complexes represent another significant class of catalysts. For instance, a cobalt-tetraphenylporphyrin (CoTPP) complex has been effectively used for the oxidation of various styrene derivatives to their corresponding ketones, achieving high to excellent yields in a remarkably short reaction time of 10 minutes at room temperature, using air and a silane. chemistryviews.org

These comparisons highlight that while Cobalt(III) sepulchrate is a highly effective and stable catalyst, the choice of the optimal cobalt complex is highly dependent on the desired product (e.g., aldehyde vs. epoxide vs. ketone), reaction conditions, and the specific oxidant used. The unique encapsulated structure of the sepulchrate ligand imparts exceptional stability, which may be a deciding factor in applications requiring long-term catalyst performance and recyclability.

Table 2: Comparative Efficacy of Various Cobalt Catalysts in Styrene Oxidation This table is interactive and can be sorted by clicking on the column headers.

| Catalyst | Substrate | Primary Product | Conversion (%) | Reaction Time | Key Conditions |

|---|---|---|---|---|---|

| This compound | Styrene | Benzaldehyde | Complete | 24 h | H₂O₂, Ionic Liquid |

| Cobalt(II) salen complex | Styrene | Styrene Oxide | 97.1 | 5 h | O₂, 90°C |

| Co-Salen-GRO Nanocomposite | Styrene | Styrene Oxide | 70 | 6 h | Air, 80°C |

| Cobalt-tetraphenylporphyrin (CoTPP) | Styrene Derivatives | Ketones | High to Excellent Yields | 10 min | Air, Silane, RT |

Data is compiled from various research articles for comparative purposes. researchgate.netrsc.orgresearchgate.netresearchgate.netchemistryviews.org

Interactions with Biological Macromolecules Non Clinical Focus

DNA Condensation Studies

The condensation of DNA, a process crucial for its packaging within cells, can be induced by various multivalent cations. Cobalt(III) sepulchrate trichloride (B1173362) has been utilized as a model trivalent cation to study the physicochemical forces driving this phenomenon.

Cobalt(III) sepulchrate trichloride is an effective agent for inducing DNA condensation. nih.gov Studies using light scattering and electron microscopy have shown that this complex, along with other cobalt-amine compounds like hexaammine cobalt(III) chloride and tris(ethylenediamine) cobalt(III) chloride, can cause DNA to precipitate and form condensed structures. nih.govnih.gov Despite having a lower surface charge density, Cobalt(III) sepulchrate is notably more efficient at condensing DNA, being twice as effective as the other two mentioned cobalt complexes. nih.govnih.gov The process of DNA condensation is fundamental for the packaging of long DNA molecules into compact structures, such as those found inside bacteriophage viruses. researchgate.net

The primary driving force behind the binding of multivalent cations like Cobalt(III) sepulchrate to DNA is electrostatic interaction. nih.govnih.gov The negatively charged phosphate (B84403) backbone of DNA strongly attracts the positively charged cobalt complex. nih.gov For DNA condensation to occur, a significant neutralization of the DNA's charge is required, typically around 88-90%. nih.govnih.gov This charge neutralization overcomes the electrostatic repulsion between different segments of the DNA molecule, allowing it to collapse into a compact state. nih.gov The ion atmosphere that surrounds nucleic acids, enriched in positive ions, plays a crucial role in shielding these repulsive forces. nih.gov

The structure of the condensing agent, including its size and hydrophobicity, plays a significant role in DNA condensation. nih.govnih.gov Cobalt(III) sepulchrate, tris(ethylenediamine) cobalt(III) chloride, and hexaammine cobalt(III) chloride have similar ligand coordination geometries but differ in size and hydrophobicity. nih.govnih.gov The hydrophobicity follows the order: Cobalt(III) sepulchrate > tris(ethylenediamine) cobalt(III) > hexaammine cobalt(III), based on the number of methylene (B1212753) groups in their ligands. nih.govnih.gov This increased hydrophobicity of Cobalt(III) sepulchrate contributes to its enhanced ability to condense DNA. nih.govnih.gov The hydration pattern and the polarization of water molecules on the surface of the condensing agent are also critical factors in both DNA condensation and chiral recognition. nih.govnih.gov Studies with other surfactant-cobalt(III) complexes have further highlighted the role of hydrophobicity, showing that increased hydrophobicity leads to stronger interactions with DNA. nih.govamericanelements.com

Table 1: Comparison of Cobalt-Amine Compounds in DNA Condensation

| Compound | Relative Condensation Efficiency | Hydrophobicity Order | Chiral Selectivity in Binding |

| This compound | High (2x more effective) | 1 | No |

| tris(ethylenediamine) cobalt(III) chloride | Moderate | 2 | Yes (preferential binding of Δ-isomer) |

| hexaammine cobalt(III) chloride | Moderate | 3 | Not specified |

This table is generated based on data from references nih.govnih.gov.

Protein Interaction and Modification

Cobalt(III) complexes, including sepulchrate derivatives, are also known to interact with and, in some cases, modify proteins. These interactions are of interest for developing tools for structural biology and understanding protein function.

Polyammine cobalt(III) complexes can act as photochemical probes that cleave proteins at specific sites upon irradiation. This process, termed photocleavage, is valuable for studying protein structure and ligand-binding interactions. nih.gov Irradiation of a mixture containing a protein and a polyammine cobalt(III) complex can lead to the cleavage of the peptide backbone. For instance, in studies with lysozyme (B549824), photocleavage resulted in two distinct fragments. nih.gov The cleavage site can be highly specific, as demonstrated by the cleavage of lysozyme at the Trp108-Val109 peptide bond. nih.gov This specificity is believed to arise from the proximity of the metal complex's binding site on the protein to the cleavage location. nih.gov Such targeted cleavage can be instrumental in mapping metal-binding sites on proteins. nih.gov

Several spectroscopic techniques are employed to study the binding of ligands like this compound to proteins. springernature.com

UV-Vis Spectroscopy: Changes in the ultraviolet-visible absorption spectrum of a protein or the cobalt complex upon binding can indicate an interaction. The d-d electronic transitions of the cobalt(III) center are sensitive to the coordination environment. researchgate.netresearchgate.net Alterations in these bands upon protein binding can provide information about the nature of the interaction.

Fluorescence Spectroscopy: This technique is a sensitive method for investigating protein-ligand interactions. nih.govnih.gov Changes in the intrinsic fluorescence of a protein, typically from tryptophan or tyrosine residues, upon binding of a ligand can be monitored. nih.govnih.gov Quenching or enhancement of the fluorescence signal can be used to determine binding constants and stoichiometry. nih.gov

Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for assessing changes in the secondary and tertiary structure of a protein upon ligand binding. springernature.comnih.gov The far-UV region (190–250 nm) provides information about the protein's secondary structure (alpha-helix, beta-sheet content). researchgate.net Significant changes in the CD spectrum in this region would suggest that the binding of Cobalt(III) sepulchrate induces conformational changes in the protein. nih.govspringernature.com The near-UV region (250–300 nm) is sensitive to the environment of aromatic amino acid side chains and can reflect changes in the protein's tertiary structure upon ligand interaction. researchgate.net Furthermore, if the ligand itself is chiral or becomes chiral upon binding, an induced CD spectrum can be observed, providing direct evidence of the binding event. springernature.com

Table 2: Spectroscopic Techniques for Studying Protein-Ligand Interactions

| Spectroscopic Method | Principle | Information Gained |

| UV-Visible Spectroscopy | Measures the absorption of UV and visible light by the sample. | Electronic transitions, formation of complex, binding site information. |

| Fluorescence Spectroscopy | Measures the emission of light from fluorescent molecules (fluorophores) after excitation. | Binding affinity, stoichiometry, conformational changes around fluorophores. |

| Circular Dichroism (CD) Spectroscopy | Measures the differential absorption of left and right circularly polarized light. | Secondary and tertiary structure of proteins, conformational changes upon binding. |

This table is a general summary based on principles described in references springernature.comresearchgate.netresearchgate.netnih.govnih.govnih.govresearchgate.netspringernature.com.

Mechanistic Insights into Biosensor Functionality

The functionality of biosensors often relies on the efficient transfer of electrons between a biological recognition element and a transducer surface. This compound has emerged as a key component in certain biosensor designs, primarily acting as a redox mediator to facilitate this electron transfer process. Its stable, encapsulated cobalt ion and its ability to undergo reversible redox reactions make it an ideal candidate for shuttling electrons in systems where direct electron transfer from the biomolecule to the electrode is inefficient.

Interaction with P450 BM3 Monooxygenase

A significant body of research into the mechanistic function of Cobalt(III) sepulchrate in biosensors has focused on its interaction with cytochrome P450 BM3, a bacterial monooxygenase. nih.govresearchgate.net In these systems, Cobalt(III) sepulchrate functions as an alternative and cost-effective cofactor, replacing the natural cofactor NADPH to shuttle electrons. nih.gov

Crystallographic studies have provided detailed insights into the binding of Cobalt(III) sepulchrate to the P450 BM3 M7 heme domain variant. nih.govresearchgate.net The crystal structure reveals a specific binding site for the cobalt complex at the entrance of the substrate access channel. nih.govresearchgate.net This position is notably distant from the enzyme's active site and is distinct from the binding location of the natural redox partner, the FAD/NADPH binding domain. nih.govresearchgate.net Molecular dynamics simulations have further elucidated the binding mechanism, identifying that the mediator binding sites are predominantly composed of aspartic and glutamic acid residues on the protein surface. lincoln.ac.uk While Cobalt(II) sepulchrate does not exhibit a preferential binding to any single one of these sites, only a few of these locations provide efficient pathways for electron transfer to the heme iron center. lincoln.ac.uk

The role of Cobalt(III) sepulchrate as an electron shuttle is crucial in driving the catalytic cycle of P450 BM3 in a biosensor context. nih.govresearchgate.net An external electron source, such as zinc dust or an electrode, reduces Co(III) sepulchrate to Co(II) sepulchrate. The Co(II) sepulchrate then transfers an electron to the heme-iron of the P450, enabling the activation of molecular oxygen and subsequent substrate oxidation. This mediated electron transfer is a cornerstone of developing P450-based biosensors for various applications. nih.gov

Laboratory evolution studies of P450 BM3 have been conducted to improve its mediated electron transfer capabilities with the Zinc/Cobalt(III) sepulchrate system. nih.gov By creating mutants of P450 BM3, researchers have been able to enhance the catalytic efficiency of the enzyme when using the artificial cofactor system. nih.gov For instance, double mutants such as P450 BM-3 (F87A R47F) and P450 BM-3 (F87A R47Y) have shown a two- to three-fold increase in catalytic efficiency compared to the parent F87A variant. nih.gov The kinetic parameters of these mutants were found to be dependent on the concentration of Cobalt(III) sepulchrate, demonstrating a direct interaction and functional relationship. nih.gov

Below are tables detailing the kinetic data from these studies, illustrating the impact of Cobalt(III) sepulchrate concentration on the enzyme's catalytic activity.

Table 1: Kinetic Constants of P450 BM-3 Mutants with Cobalt(III) Sepulchrate as a Mediator

| Mutant | Co(III)sep Concentration (mM) | kcat (min⁻¹) | Km (µM) | Catalytic Efficiency (µM⁻¹ min⁻¹) |

| P450 BM-3 (F87A R47F) | 0.25 | 145 | 7.0 | 20.7 |

| P450 BM-3 (F87A R47F) | 0.5 | 197 | 3.7 | 53.2 |

| P450 BM-3 (F87A R47Y) | 0.25 | 138 | 8.2 | 16.8 |

| P450 BM-3 (F87A R47Y) | 0.5 | 187 | 4.2 | 44.5 |

Data sourced from Nazor, J., et al. (2008). nih.gov

These findings underscore the successful engineering of an enzyme to function efficiently with an artificial cofactor, paving the way for the development of robust and cost-effective biosensors. The ability to fine-tune the interaction between the protein and the redox mediator through mutagenesis is a powerful tool in biosensor design. nih.gov

Interaction with other Biological Macromolecules

While the interaction of Cobalt(III) sepulchrate with P450 enzymes is well-documented, its application in biosensors involving other biological macromolecules, such as DNA, is less specific in the current scientific literature. Electrochemical DNA biosensors typically rely on different mechanisms, such as the direct electrochemical signals of DNA bases or the use of other types of redox reporters that intercalate with or are conjugated to the DNA strands. nih.govnih.gov Although cobalt complexes, in general, are known to interact with nucleic acids, specific mechanistic studies and detailed research findings on the use of this compound in DNA-based biosensors are not prominently available.

Supramolecular Chemistry and Host Guest Interactions

Encapsulation Properties of the Sepulchrate Cage

The defining feature of the cobalt(III) sepulchrate cation is the irreversible encapsulation of the Co³⁺ ion by the sepulchrate ligand. The ligand is synthesized directly on the cobalt ion template, which directs the condensation reaction of tris(ethylenediamine)cobalt(III), formaldehyde (B43269), and ammonia (B1221849). This template synthesis creates a three-dimensional, cage-like architecture that completely surrounds the metal ion.

The sepulchrate moiety is a macrobicyclic nitrogen cage that coordinates to the cobalt(III) cation through six nitrogen atoms in an octahedral geometry. nih.govresearchgate.net This arrangement results in a cryptate complex, where the metal ion is physically trapped within the ligand's cavity. The stability of this encapsulated complex is remarkably high, a consequence of the macrobicyclic or "cryptate" effect, which is entropically and enthalpically favorable. The complex is resistant to demetallation even under harsh chemical conditions, a property that is crucial for its application in various fields. Over the decades, these encapsulated metal ion complexes have been explored for diverse applications, including as catalytic agents, in electrochemistry, and for photochemical processes. nih.gov

Investigation of Host-Guest Complex Formation

The cationic [Co(sep)]³⁺ cage serves as an excellent host for forming complexes with anionic guest species. The investigation of these host-guest interactions is fundamental to understanding the compound's behavior in the solid state and in solution. The chloride anions in cobalt(III) sepulchrate trichloride (B1173362) are held in the crystal lattice through electrostatic interactions and hydrogen bonds with the N-H groups of the sepulchrate ligand.

Detailed insights into this host-guest behavior come from crystallographic studies of related salts, such as the nitrate (B79036) analogue, Λ-cobalt(III) sepulchrate trinitrate. In the crystal structure of Co(sep)₃, the interactions between the host cage and the nitrate anions are highly specific. nih.gov The crystal packing is defined by distinct layers of the [Co(sep)]³⁺ cages and nitrate groups. These components are connected via a network of N-H···O hydrogen bonds. researchgate.netnih.gov

The structure reveals different types of guest accommodation:

Two of the nitrate groups are ordered and interact directly with the host cage through well-defined hydrogen bonds. nih.gov

A third nitrate group is often found to be disordered and is located in a separate layer, accommodated between the primary host-guest layers. nih.gov

This differentiation in binding highlights the complex nature of host-guest complex formation, which is not limited to a simple one-to-one interaction but involves the entire crystal lattice and varying degrees of association.

Selective Recognition and Binding of Anions and Small Molecules

The [Co(sep)]³⁺ cation exhibits selective recognition for anions, a process governed by the specific geometry and electronic properties of the host's outer surface. The primary mechanism for anion binding is through hydrogen bond formation between the N-H protons of the ligand and heteroatoms (typically oxygen or halides) of the anion.

Studies on Λ-cobalt(III) sepulchrate trinitrate have provided a deep understanding of this selective recognition. The crystal packing and stability are determined by a delicate and competitive interplay between different types of weak intermolecular interactions. nih.gov Specifically, the system involves:

N-H···O Hydrogen Bonds: These are the primary interactions responsible for anion recognition, linking the cage to the nitrate guests.

The competition between these hydrogen bond networks can lead to complex structural phenomena, such as temperature-dependent phase transitions. nih.gov For instance, in the trinitrate salt, the crystal structure undergoes a disorder-order phase transition upon cooling, driven by the ordering of the nitrate anions and the optimization of the hydrogen bond network. nih.gov This demonstrates that the host can selectively interact with guests based on subtle energetic balances, a hallmark of sophisticated molecular recognition.

| Interaction Type | Donor | Acceptor | Typical Role in Co(sep)₃ | Citation |

| Strong Hydrogen Bond | N-H (from sepulchrate cage) | O (from NO₃⁻) | Primary interaction for anion binding and recognition. | researchgate.netnih.gov |

| Weak Hydrogen Bond | C-H (from sepulchrate cage) | O (from NO₃⁻) | Contributes to the stability and dense packing of the crystal structure. | nih.gov |

Design of Sepulchrate-Derived Receptors for Specific Substrates

The inherent stability and well-defined structure of the sepulchrate cage make it an excellent scaffold for designing new, functional receptors. By chemically modifying the ligand framework, researchers can tune the cavity size, electronic properties, and guest-binding capabilities of the resulting complex.

One common strategy involves the synthesis of related sarcophagine (sar) cages, which have a similar bicyclic structure but with carbon atoms at the apical positions instead of nitrogen. These can be further functionalized. For example, the synthesis of DiAmSar, a sarcophagine derivative with primary amine groups, allows for the attachment of other molecules, such as chelators for radiolabeling with isotopes like copper-64. researchgate.net This creates tailored receptors for applications in medical imaging.

Another approach is to alter the donor atoms within the cage structure. The synthesis of cobalt(III) cage complexes with N₃S₃ donor sets, instead of the N₆ set in sepulchrate, results in a modified cavity. acs.org This change influences the electronic and redox properties of the encapsulated cobalt ion and can lead to a contracted cage size, demonstrating that the receptor's properties can be rationally designed by altering its constituent parts. acs.org These designed receptors are not limited to anion binding but are also explored as catalysts, where the cage can create a specific reaction environment. rsc.org

Theoretical and Computational Studies of Cobalt Iii Sepulchrate Trichloride

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. For Cobalt(III) sepulchrate trichloride (B1173362), DFT calculations are instrumental in understanding the nature of the bonding between the cobalt ion and the encapsulating sepulchrate ligand.

DFT calculations on cobalt(III) complexes typically utilize functionals like PBE0 or B3LYP combined with basis sets such as def2-TZVP to accurately model their electronic properties. nih.gov These calculations can determine optimized geometries, orbital energies, and electron density distributions.

The molecular orbital (MO) diagram for the [Co(sep)]³⁺ cation, a low-spin d⁶ complex, shows that the highest occupied molecular orbitals (HOMO) are primarily centered on the t₂g-like orbitals of the cobalt ion. The lowest unoccupied molecular orbitals (LUMO) are typically the e_g*-like antibonding orbitals.

DFT studies allow for the visualization of these orbitals and the mapping of electron density. The electron density is concentrated along the Co-N bonds, indicating strong covalent character. The analysis of the electron density distribution helps in understanding how the encapsulated Co(III) ion interacts with the surrounding ligand cage. This is crucial for explaining the complex's stability and reactivity. DFT calculations on analogous cobalt(III) amine complexes have shown that the HOMO and LUMO are primarily of Co d and Cl p character, involving π-bonding interactions. uq.edu.au

Table 1: Representative DFT Calculation Parameters for Cobalt(III) Complexes

| Parameter | Typical Value/Method | Reference |

|---|---|---|

| Functional | PBE0-D4 | nih.gov |

| Basis Set | def2-TZVP | nih.gov |

| Software | Turbomole, Gaussian | nih.gov |

| Analysis Method | QTAIM, NCIplot | nih.gov |

Molecular Dynamics Simulations for Solution Behavior

Molecular dynamics (MD) simulations are employed to study the behavior of molecules and ions in solution over time. For Cobalt(III) sepulchrate trichloride, MD simulations can provide a detailed picture of its solvation and the interactions between the complex cation, the chloride anions, and solvent molecules (typically water).

These simulations can reveal the structure of the solvation shells around the complex. Water molecules are expected to form hydrogen bonds with the N-H groups of the sepulchrate ligand. The chloride ions will also be solvated, and their proximity to the complex cation can be monitored to understand ion pairing behavior in solution. Classical MD simulations can show that initially "free" ions in solution tend to form stable aggregates over time. nih.gov The insights from MD are crucial for interpreting experimental data on conductivity, viscosity, and reaction kinetics in solution.

Computational Modeling of Reactivity and Mechanistic Pathways

Computational modeling can be used to explore the potential reactivity of this compound and elucidate reaction mechanisms. For instance, DFT calculations can be used to model the pathways of electron transfer reactions, which are a key aspect of the chemistry of this complex.

Studies on related cobalt complexes have explored their catalytic activity, such as in oxidation reactions. rsc.orgresearchgate.net Computational modeling in such cases can identify potential intermediates and transition states, providing a detailed energy profile of the reaction pathway. For example, in the oxidation of styrene (B11656) using [Co(sep)]Cl₃ and H₂O₂, modeling could help determine whether the mechanism involves radical intermediates or direct oxygen atom transfer. rsc.orgresearchgate.net DFT has been successfully used to explore the feasibility of various steps in the catalytic cycles of cobalt-containing enzymes, including nucleophilic attack and product formation. nih.gov

Prediction of Spectroscopic Properties and Comparison with Experimental Data

One of the powerful applications of computational chemistry is the prediction of spectroscopic properties. Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectrum (UV-Vis) of this compound. The calculated transition energies and oscillator strengths can be compared directly with experimental spectra to assign the observed absorption bands.

For [Co(sep)]³⁺, the characteristic bands in the visible region correspond to d-d transitions. TD-DFT calculations can help assign these bands to specific electronic transitions, such as from the t₂g-like HOMOs to the e_g*-like LUMOs. nih.gov Similarly, vibrational frequencies can be calculated and compared with experimental infrared (IR) and Raman spectra to aid in the assignment of vibrational modes. nih.gov Such comparisons between theoretical and experimental data provide a robust validation of the computational model and a deeper understanding of the complex's electronic structure. nih.gov

Table 2: Comparison of Experimental and Calculated Spectroscopic Data for a Cobalt(III) Complex

| Spectroscopic Technique | Experimental Feature | Calculated Feature (Method) | Assignment |

|---|---|---|---|

| UV-Vis | λ_max ≈ 472 nm | Calculated λ_max (TD-DFT) | ¹A₁g → ¹T₁g (d-d transition) |

| UV-Vis | λ_max ≈ 340 nm | Calculated λ_max (TD-DFT) | ¹A₁g → ¹T₂g (d-d transition) |

| IR Spectroscopy | Vibrational Bands | Calculated Frequencies (DFT) | N-H stretches, C-H stretches |

Note: The specific λ_max values are representative for hexaaminecobalt(III) complexes and serve as an illustrative example.

Analysis of Intermolecular Forces and Hydrogen Bonding within Crystal Structures

In the solid state, the crystal structure of this compound is determined by the packing of the [Co(sep)]³⁺ cations and Cl⁻ anions, governed by intermolecular forces. The most significant of these are the hydrogen bonds between the amine (N-H) hydrogens of the sepulchrate ligand and the chloride anions.

Chirality, Stereochemistry, and Optical Activity of Cobalt Iii Sepulchrate Complexes

Isomerism and Optical Resolution of Enantiomers (Λ and Δ Isomers)

The synthesis of the [Co(sep)]³⁺ cation typically starts from the tris(ethylenediamine)cobalt(III) ion, [Co(en)₃]³⁺. The template synthesis involves the reaction of [Co(en)₃]³⁺ with formaldehyde (B43269) and ammonia (B1221849), which builds the encapsulating "sepulchrate" ligand around the central cobalt ion. Due to the arrangement of the chelate rings of the sepulchrate ligand, the [Co(sep)]³⁺ complex is chiral and exists as a pair of non-superimposable mirror images, known as enantiomers. researchgate.net

These enantiomers are designated as Λ (lambda) and Δ (delta), based on the helicity of the coordinated ligands. researchgate.net The synthesis generally produces a racemic mixture, containing equal amounts of the Λ and Δ isomers. researchgate.net